
Metoprolol Acid Ethyl Ester
Vue d'ensemble
Description
Metoprolol Acid Ethyl Ester (MAEE) is a derivative of metoprolol, a widely used β1-selective adrenoceptor blocker. MAEE is synthesized by esterifying the inactive acid metabolite of metoprolol, phenyl acetic acid, with an ethyl group . This compound is primarily utilized in analytical and pharmaceutical research as a stable isotope-labeled reference standard (e.g., deuterated versions like Metoprolol Acid-D5 Ethyl Ester) for quantifying metoprolol and its metabolites in biological samples . Structurally, MAEE retains the core pharmacophore of metoprolol but incorporates an ethyl ester moiety at the carboxylic acid position, enhancing lipophilicity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metoprolol Acid Ethyl Ester involves several steps. One common method includes the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to produce Metoprolol . The esterification of Metoprolol Acid with ethanol in the presence of an acid catalyst yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities that could affect the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Metoprolol Acid Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Metoprolol Acid and ethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Hydrolysis: Metoprolol Acid and ethanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted esters and other derivatives.
Applications De Recherche Scientifique
Metoprolol Acid Ethyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of Metoprolol and other related compounds.
Biology: In studies involving the pharmacokinetics and metabolism of beta-blockers.
Medicine: For the development of new cardiovascular drugs and understanding their mechanisms of action.
Industry: In the production of high-purity Metoprolol for pharmaceutical applications.
Mécanisme D'action
Metoprolol Acid Ethyl Ester itself does not have a direct mechanism of action, but it is a precursor to Metoprolol. Metoprolol works by selectively inhibiting beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output . This action helps in the management of hypertension, angina, and other cardiovascular conditions .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
Adaprolol (Soft β-Blocker)
Structural Relationship :
Adaprolol is a soft β-blocker derived from the same inactive phenyl acetic acid metabolite of metoprolol as MAEE. However, Adaprolol incorporates an adamantane ethyl ester group instead of a simple ethyl ester .
Key Findings: Adaprolol’s design leverages esterase-mediated hydrolysis to limit systemic exposure, making it superior to metoprolol for glaucoma treatment. MAEE, in contrast, serves non-therapeutic analytical purposes .
Carbamimidoyl-Acetic Acid Ethyl Ester
Structural Relationship: This compound shares the ethyl ester functional group but diverges in core structure, featuring a carbamimidoyl moiety instead of an aryloxypropanolamine backbone.
Property | This compound | Carbamimidoyl-Acetic Acid Ethyl Ester |
---|---|---|
Biological Activity | Inactive | Antimicrobial, B-Raf kinase inhibition |
Therapeutic Potential | None | Anticancer (B-Raf targeting) |
Research Applications | Quantifying metoprolol metabolites | Early-stage drug development |
Metabolic Stability | Stable in vitro | Susceptible to esterase hydrolysis |
Phytanic Acid Ethyl Ester
Structural Relationship :
A branched-chain fatty acid ethyl ester, structurally distinct from MAEE’s aryl-based design.
Key Findings :
Phytanic Acid Ethyl Ester is used in lipidomics, contrasting with MAEE’s role in pharmacokinetic studies .
Propionic Acid Derivatives (e.g., Ethyl 3-Oxo-3-(2-Trifluoromethylphenyl)Propanoate)
Structural Relationship :
These esters feature aromatic substituents similar to MAEE’s phenyl group but lack the β-blocker pharmacophore.
Property | This compound | Ethyl 3-Oxo-3-(2-Trifluoromethylphenyl)Propanoate |
---|---|---|
Functional Groups | Ethyl ester, aryloxypropanolamine | Ethyl ester, trifluoromethylphenyl, ketone |
Applications | Analytical chemistry | Organic synthesis intermediates |
Biological Activity | None | Potential enzyme inhibition (e.g., acetylcholinesterase) |
Key Findings : These compounds highlight the versatility of ethyl esters in drug design but lack MAEE’s direct connection to β-blocker metabolism .
Activité Biologique
Metoprolol Acid Ethyl Ester (MAEE) is a derivative of Metoprolol, a selective beta-1 adrenergic antagonist widely used in treating cardiovascular conditions such as hypertension, angina, and heart failure. This article delves into the biological activity of MAEE, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C16H25NO4 and a molecular weight of approximately 295.37 g/mol. Its structural modifications enhance solubility and bioavailability compared to its parent compound, making it an attractive candidate for pharmaceutical formulations .
MAEE functions primarily as a beta-1 adrenergic receptor blocker . The following mechanisms outline its biological activity:
- Selective Receptor Blockade : MAEE exhibits a high affinity for beta-1 receptors located in cardiac tissues, which leads to decreased heart rate and myocardial oxygen demand. This selectivity minimizes side effects associated with non-selective beta-blockers that affect beta-2 receptors in the lungs .
- Reduction of Intracellular Signaling : By inhibiting catecholamine receptor activation, MAEE reduces cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which are crucial for cardiac excitability and contractility .
- Impact on Heart Rate : MAEE decreases the slope of phase 4 depolarization in pacemaker cells, effectively lowering heart rates and alleviating symptoms of various cardiovascular diseases .
Pharmacokinetics
The pharmacokinetic profile of MAEE is characterized by:
- Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50%, largely due to first-pass metabolism in the liver .
- Distribution : A large volume of distribution (3.2 to 5.6 L/kg), indicating extensive tissue penetration, including the ability to cross the blood-brain barrier .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, leading to different plasma concentrations based on genetic polymorphisms among individuals .
Comparative Analysis with Other Beta-Blockers
The following table compares MAEE with other common beta-blockers regarding their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Metoprolol | C15H25NO3 | Selective for beta-1 receptors; low side effects |
Atenolol | C14H22N2O3S | More selective for beta-1; less lipid-soluble |
Bisoprolol | C18H31N2O4S | Longer half-life; used for chronic heart failure |
Propranolol | C16H21NO2 | Non-selective; used for anxiety and migraine |
Carvedilol | C24H26N2O4S | Non-selective; additional alpha-blocking activity |
MAEE's unique formulation enhances its solubility and bioavailability compared to these compounds, making it particularly effective in treating cardiovascular diseases while minimizing adverse effects associated with non-selective agents .
Research Findings and Case Studies
Several studies have explored the efficacy and safety profiles of MAEE:
- Clinical Trials : The MERIT-HF trial demonstrated that metoprolol significantly reduced mortality in patients with chronic heart failure compared to placebo. While this trial primarily focused on metoprolol succinate, findings can be extrapolated to MAEE due to their similar pharmacological profiles .
- Adverse Event Monitoring : A study utilizing real-world data indicated that generic formulations of metoprolol exhibited higher rates of adverse events compared to brand formulations. This highlights the importance of monitoring drug quality and patient responses when switching between formulations .
- Drug Interactions : Research has shown that MAEE interacts with various cytochrome P450 enzymes during metabolism, which can influence the pharmacokinetics of co-administered drugs. Understanding these interactions is critical for optimizing therapeutic regimens involving MAEE .
Q & A
Basic Research Questions
Q. How can researchers differentiate Metoprolol Acid Ethyl Ester from its parent drug, Metoprolol, in pharmacokinetic studies?
- Methodological Answer : Utilize liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with collision cross-section (CCS) values and retention time matching. For instance, a feature with m/z 268.1545 and CCS 168.3 Ų was confirmed as Metoprolol Acid using ESI+ data and reference spectra from databases like PubChem . Calibrate instruments with deuterated analogs (e.g., Metoprolol Acid-D5 Ethyl Ester) to improve specificity in complex matrices such as wastewater or biological fluids .
Q. What synthetic pathways are recommended for producing stable isotopic analogs of this compound for tracer studies?
- Methodological Answer : Start with Metoprolol’s inactive acid metabolite (phenyl acetic acid derivative) and employ esterification with deuterated ethanol (e.g., CH₃CH₂OD). Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring isotopic enrichment >98% to avoid interference in quantitative assays .
Q. How should researchers design in vitro assays to assess the hydrolysis kinetics of this compound in systemic circulation?
- Methodological Answer : Incubate the compound in human plasma or liver microsomes at physiological pH (7.4) and 37°C. Monitor ester cleavage using time-resolved LC-MS/MS, comparing rates to structurally similar soft β-blockers (e.g., Adaprolol). Include controls with esterase inhibitors to confirm enzyme-mediated hydrolysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across species?
- Methodological Answer : Conduct cross-species comparative studies using hepatocytes or recombinant cytochrome P450 isoforms (e.g., CYP2D6). For example, Metoprolol’s α-hydroxymetoprolol metabolite retains β-blocker activity in humans but is absent in rodents. Use species-specific enzyme inhibitors and isotopically labeled substrates to map interspecies variability .
Q. How can researchers optimize corneal permeability of this compound derivatives for ophthalmic soft drug development?
- Methodological Answer : Modify ester lipophilicity by varying alkyl chain lengths (e.g., ethyl vs. methyl esters) and assess partitioning coefficients (log P) using shake-flask methods. Validate corneal transport via ex vivo bovine cornea models, correlating results with in vivo intraocular pressure (IOP) reduction in glaucoma trials .
Q. What analytical challenges arise when quantifying trace levels of this compound in environmental samples, and how can they be mitigated?
- Methodological Answer : Matrix effects in wastewater samples can suppress ionization in LC-MS. Apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup. Use deuterated internal standards (e.g., Metoprolol Acid-D5 Ethyl Ester) to correct recovery losses and matrix interference .
Q. How do formulation parameters (e.g., polymer miscibility) influence the stability of this compound in hot-melt extruded drug delivery systems?
- Methodological Answer : Screen amorphous polymers like Eudragit®RS PO for compatibility via differential scanning calorimetry (DSC). Optimize extrusion temperatures (105–140°C) and screw speeds (25–50 rpm) to prevent thermal degradation. Validate stability via accelerated aging studies (40°C/75% RH) with HPLC monitoring .
Q. Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies between in vitro metabolic stability and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and enterohepatic recirculation. Compare in vitro-in vivo extrapolation (IVIVE) predictions with observed plasma concentration-time profiles, adjusting for protein binding and tissue:plasma partition coefficients .
Q. What statistical approaches are robust for analyzing dose-response relationships in studies involving this compound analogs?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to handle sparse sampling in preclinical studies. Use Akaike Information Criterion (AIC) to select between sigmoidal Emax and logistic models, ensuring power calculations (α=0.05, β=0.2) are predefined to avoid Type II errors .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure transparency when reporting negative results in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets (e.g., LC-MS chromatograms, NMR spectra) in public repositories like Zenodo. Disclose all experimental parameters (e.g., buffer composition, centrifugation speeds) to enable replication. Reference preregistered protocols (e.g., ClinicalTrials.gov for in vivo trials) .
Propriétés
IUPAC Name |
ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIXSDYNGSUACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557456 | |
Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29112-40-1 | |
Record name | Ethyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.